molecular formula C19H23NO4 B268599 N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

Numéro de catalogue B268599
Poids moléculaire: 329.4 g/mol
Clé InChI: YSILTHKXFZQVTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide, also known as ML188, is a chemical compound that has gained attention in the scientific community for its potential use as a drug. This compound is a selective antagonist of the P2X7 receptor, which is involved in various physiological processes, including inflammation, pain, and immune response.

Applications De Recherche Scientifique

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has been extensively studied for its potential use in treating various diseases, including chronic pain, inflammation, and autoimmune disorders. The P2X7 receptor is known to play a critical role in these processes, and N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide's ability to selectively block this receptor makes it a promising candidate for drug development.

Mécanisme D'action

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. By blocking this receptor, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide can inhibit the release of pro-inflammatory cytokines, reduce pain sensitivity, and modulate immune responses.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has been shown to modulate immune responses, making it a potential candidate for treating autoimmune disorders. N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide is its selectivity for the P2X7 receptor, which reduces the risk of off-target effects. However, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has a relatively short half-life, which can make it difficult to use in long-term studies. In addition, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide. One area of interest is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the investigation of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide's potential use in treating other diseases, such as cancer and neurodegenerative disorders. Finally, more studies are needed to determine the long-term safety and efficacy of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide in humans.
In conclusion, N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide is a promising compound that has the potential to be used as a drug for treating various diseases. Its selectivity for the P2X7 receptor makes it a promising candidate for drug development, and its ability to reduce inflammation, pain, and modulate immune responses makes it a potential treatment for autoimmune disorders. However, more research is needed to determine its long-term safety and efficacy in humans.

Méthodes De Synthèse

The synthesis of N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide involves several steps, including the reaction of 3-bromoanisole with 2-methoxyethanol, followed by the reaction of the resulting compound with 3-nitrobenzoyl chloride. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst. The yield of the final product is around 30%, and the purity can be improved by recrystallization.

Propriétés

Nom du produit

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

Formule moléculaire

C19H23NO4

Poids moléculaire

329.4 g/mol

Nom IUPAC

N-[3-(2-methoxyethoxy)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C19H23NO4/c1-3-10-23-17-8-4-6-15(13-17)19(21)20-16-7-5-9-18(14-16)24-12-11-22-2/h4-9,13-14H,3,10-12H2,1-2H3,(H,20,21)

Clé InChI

YSILTHKXFZQVTO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCCOC

SMILES canonique

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OCCOC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.